molecular formula C21H22N2O3S2 B2882122 3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide CAS No. 1032004-52-6

3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide

Cat. No. B2882122
CAS RN: 1032004-52-6
M. Wt: 414.54
InChI Key: BDNXOYBFVPVGQR-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . It is considered to be a structural alert with the formula C4H4S . The compound you mentioned seems to be a derivative of thiophene, which means it has additional functional groups attached to the thiophene ring. These functional groups include a sulfamoyl group and a carboxamide group, both of which can significantly affect the properties and potential applications of the compound.


Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with different nucleophiles and electrophiles . The exact method of synthesis for your specific compound would depend on the starting materials and the desired functional groups.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on the functional groups present . For example, they might react with electrophiles at the sulfur atom, or undergo nucleophilic substitution reactions at the carbonyl group of the carboxamide.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The properties of your specific compound would depend on the additional functional groups present.

Scientific Research Applications

Synthesis and Characterization in Polymer Science

A study by Ubale et al. (2001) explored the synthesis and characterization of aromatic–aliphatic polyamides, which involved a similar compound, 2,5-bis(4-carboxy methylene phenyl)-3,4-diphenyl thiophene. They characterized these polyamides using spectroscopic methods and discussed their solubility in polar solvents, thermal properties, and potential in forming transparent and flexible films, highlighting their relevance in materials science (Ubale et al., 2001).

Biotransformation Studies

Kropp et al. (1996) conducted biotransformation studies with Pseudomonas strains on dimethylbenzothiophenes, closely related to the compound of interest. They synthesized various isomers and analyzed the microbial degradation pathways, producing insights relevant to environmental biotechnology and microbial metabolism (Kropp et al., 1996).

Novel Metal–Carbene Complexes

Research by Iwasaki et al. (1996) on novel metal–carbene complexes revealed insights into the structural properties and coordination behavior of similar thiophene-based compounds when interacting with metals like Rhodium. This has implications in the field of organometallic chemistry and catalyst design (Iwasaki et al., 1996).

Absorption Spectra in Chemical Analysis

Jones and Moodie (1965) investigated the absorption spectra of isomeric dithienyl sulphides, compounds structurally related to the chemical of interest. Their work contributes to the understanding of the optical properties of thiophene-based compounds, which is essential in spectroscopic analysis and material sciences (Jones & Moodie, 1965).

Solid-State Structures in Material Science

Pomerantz et al. (2002) described the synthesis and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, closely related to the compound . Their study provided valuable insights into the molecular structures and physical properties of thiophene-based compounds, which is significant for the development of new materials (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Chemical Reactions in Organic Synthesis

Matsunaga et al. (1986) explored the reactions of 2-amino-3-cyano-4,5-dihydrothiophenes with acetylenic esters, presenting a study that is relevant to organic synthesis and the development of thiophene-based pharmaceuticals (Matsunaga, Sonoda, Tomioka, & Yamazaki, 1986).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Thiophene derivatives have been found to have a wide range of biological activities, including antimicrobial , anti-inflammatory , and antitumor effects .

Future Directions

Thiophene and its derivatives are an active area of research, with potential applications in medicinal chemistry and material science . Future research might focus on synthesizing new thiophene derivatives, studying their properties, and exploring their potential applications.

properties

IUPAC Name

3-[(3,4-dimethylphenyl)-methylsulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-14-6-5-7-17(12-14)22-21(24)20-19(10-11-27-20)28(25,26)23(4)18-9-8-15(2)16(3)13-18/h5-13H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNXOYBFVPVGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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